molecular formula C12H15ClO2 B13980599 Tert-butyl 2-(2-chlorophenyl)acetate

Tert-butyl 2-(2-chlorophenyl)acetate

Cat. No.: B13980599
M. Wt: 226.70 g/mol
InChI Key: QSVUGTRKRXOGIM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, which is further connected to a 2-chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chlorophenyl)acetate typically involves the esterification of 2-chlorophenylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-chlorophenylacetic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom in the 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

Major Products Formed

    Hydrolysis: 2-chlorophenylacetic acid, tert-butyl alcohol.

    Reduction: 2-(2-chlorophenyl)ethanol.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Tert-butyl 2-(2-chlorophenyl)acetate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester functional group can undergo hydrolysis, releasing the active 2-chlorophenylacetic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Similar ester structure but lacks the 2-chlorophenyl group.

    2-chlorophenylacetic acid: Lacks the tert-butyl ester group.

    Tert-butyl 2-(2-bromophenyl)acetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Tert-butyl 2-(2-chlorophenyl)acetate is unique due to the presence of both the tert-butyl ester and the 2-chlorophenyl group, which impart distinct chemical and physical properties

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

tert-butyl 2-(2-chlorophenyl)acetate

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3

InChI Key

QSVUGTRKRXOGIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1Cl

Origin of Product

United States

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